Gadolinium(III) oxalate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

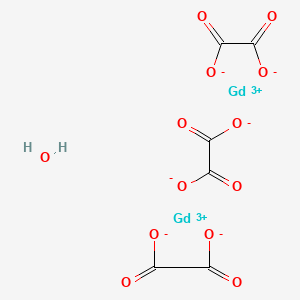

Gadolinium(III) oxalate hydrate, also known as Gadolinium oxalate, is a rare earth compound of Gadolinium . It has the molecular formula C6H2Gd2O13 . It is insoluble in water and strong mineral acids . Due to its high magnetic moment, Gadolinium is able to enhance signal intensity by reducing relaxation times .

Molecular Structure Analysis

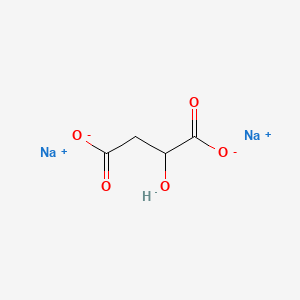

The molecular weight of this compound is 596.6 g/mol . The InChI code isInChI=1S/3C2H2O4.2Gd.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 . The Canonical SMILES is C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Gd+3].[Gd+3] . Chemical Reactions Analysis

The decahydrate of gadolinium oxalate thermally decomposes to obtain the anhydrous form, which can then be heated to produce gadolinium oxide . Gadolinium oxalate reacts with hydrochloric acid to produce Gd(C2O4)Cl . It also reacts with sodium hydroxide under hydrothermal conditions to produce gadolinium hydroxide .Physical and Chemical Properties Analysis

This compound is highly insoluble in water and converts to the oxide when heated (calcined) . It has a molecular weight of 596.6 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 13 . It has a rotatable bond count of 0 . The exact mass is 599.80071 g/mol and the monoisotopic mass is 597.79776 g/mol . The topological polar surface area is 242 Ų .Wissenschaftliche Forschungsanwendungen

Thermal Properties and Decomposition

The thermal decomposition of Gadolinium(III) oxalate hydrate has been a subject of study, focusing on its behavior under varying temperatures. Wendlandt (1958) observed that hydrate water begins to come off in the temperature range of 40-60°C, with anhydrous oxalates appearing to be very unstable (Wendlandt, 1958). Additionally, a study on the thermal decomposition of various rare earth metal oxalates, including Gadolinium(III) oxalate, provided insights into the stability and decomposition patterns of these compounds under different atmospheric conditions (金児, 斎藤, 梅田, & 永井, 1977).

Structural Analysis and Crystal Formation

Studies on the structure and formation of this compound crystals have been conducted to understand its crystallographic properties. Hsiu Chi (1970) explored the crystallization of Gadolinium oxalate hydrate and determined its isomorphous nature and unit cell dimensions (Hsiu Chi, 1970). Moreover, the growth and structural characterization of Gadolinium Neodymium Oxalate crystals in hydro-silica gel were investigated, highlighting the conditions for optimal crystal growth and their monoclinic structure (Korah, Joseph, & Ittyachen, 2010).

Magnetic Properties

This compound's magnetic properties have been studied due to its potential applications in various fields. The synthesis and analysis of gadolinium-doped thorium dioxide via a wet chemical route, including oxalate precipitation, highlighted the potential of using Gadolinium(III) oxalate in the production of materials with specific magnetic properties (Zsabka et al., 2017).

Applications in MRI Contrast Agents

This compound has been explored for its application in magnetic resonance imaging (MRI) as a contrast agent. Caravan (2006) reviewed the strategies for increasing the sensitivity of gadolinium-based MRI contrast agents, emphasizing the importance of Gadolinium(III) in enhancing contrast (Caravan, 2006). Additionally, studies on the structural, optical, and magnetic properties of gadolinium sesquioxide nanobars synthesized via thermal decomposition of gadolinium oxalate have contributed to this area of research (Manigandan et al., 2013).

Safety and Hazards

Gadolinium(III) oxalate hydrate is harmful if swallowed or in contact with skin . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Wirkmechanismus

Target of Action

Gadolinium(III) oxalate hydrate is a compound with the chemical formula Gd2(C2O4)3 · xH2O

Mode of Action

The compound can interact with various substances under different conditions. For instance, the decahydrate of gadolinium oxalate thermally decomposes to obtain the anhydrous form, which can then be heated to produce gadolinium oxide . Gadolinium oxalate also reacts with hydrochloric acid to produce Gd(C2O4)Cl . It can also react with sodium hydroxide under hydrothermal conditions to produce gadolinium hydroxide .

Pharmacokinetics

It’s known that gadolinium-based contrast agents (gbcas), which are used in magnetic resonance imaging (mri), have been studied extensively . These studies have documented the retention of gadolinium in tissues, long after exposure

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactions with hydrochloric acid and sodium hydroxide occur under specific conditions . Additionally, the compound is insoluble in water , which could influence its action, efficacy, and stability in aqueous environments.

Biochemische Analyse

Biochemical Properties

It is known that gadolinium ions have a high magnetic moment, which is why they are used in contrast agents for magnetic resonance imaging

Cellular Effects

Studies have shown that exposure to gadolinium-based contrast agents, which contain gadolinium ions, can lead to gadolinium release and tissue deposition, potentially causing short- and long-term toxicity in several organs

Molecular Mechanism

It is known that the decahydrate of gadolinium oxalate thermally decomposes to obtain the anhydrous form, which can then be heated to produce gadolinium oxide . Gadolinium oxalate also reacts with hydrochloric acid to produce Gd(C2O4)Cl and with sodium hydroxide under hydrothermal conditions to produce gadolinium hydroxide

Temporal Effects in Laboratory Settings

It is known that the decahydrate of gadolinium oxalate thermally decomposes to obtain the anhydrous form, which can then be heated to produce gadolinium oxide

Dosage Effects in Animal Models

Studies have shown that exposure to gadolinium-based contrast agents can lead to gadolinium release and tissue deposition, potentially causing short- and long-term toxicity in several organs

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Gadolinium(III) oxalate hydrate can be achieved through a precipitation reaction between gadolinium nitrate hexahydrate and oxalic acid in the presence of water.", "Starting Materials": [ "Gadolinium nitrate hexahydrate (Gd(NO3)3·6H2O)", "Oxalic acid (H2C2O4)", "Water (H2O)" ], "Reaction": [ "Dissolve 10 g of gadolinium nitrate hexahydrate in 50 mL of water", "Add 5 g of oxalic acid to the solution and stir until dissolved", "Heat the solution to 80°C and maintain at this temperature for 1 hour", "Allow the solution to cool to room temperature", "Filter the resulting precipitate and wash with water", "Dry the precipitate at 60°C for 24 hours to obtain Gadolinium(III) oxalate hydrate" ] } | |

CAS-Nummer |

22992-15-0 |

Molekularformel |

C6H6Gd2O12 |

Molekulargewicht |

584.6 g/mol |

IUPAC-Name |

gadolinium;oxalic acid |

InChI |

InChI=1S/3C2H2O4.2Gd/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |

InChI-Schlüssel |

TZEAWQUGAAXWJR-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Gd+3].[Gd+3] |

Kanonische SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Gd].[Gd] |

Physikalische Beschreibung |

White solid; [Hawley] White crystalline solid; [MSDSonline] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Chloro-2-(1,2,4-triazol-1-yl)phenyl]ethanone](/img/structure/B3421814.png)